Nobotanin I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

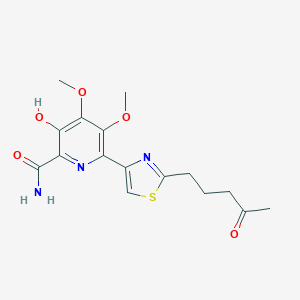

Nobotanin I is a natural product that was first isolated from the plant Phyllanthus nobilis. It is a member of the lignan family of compounds and has been found to possess a range of biological activities. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.

Scientific Research Applications

Antitumor Activity

Nobotanin I, along with other related compounds, has been identified for its potential antitumor properties. A study conducted by Yoshida et al. (1989) isolated this compound from Camellia japonica and Heterocentron roseum, revealing that it exhibited significant host-mediated antitumor activities. This highlights the potential of this compound in cancer research and treatment strategies (Yoshida, Chou, Haba, Okano, Shingu, Miyamoto, Koshiura, & Okuda, 1989).

Role in Gene Expression

Another study by Tsai et al. (1992) discovered that oligomeric ellagitannins, including nobotanins B, E, and K, were effective inhibitors of poly(ADP-ribose) glycohydrolase. This enzyme plays a role in the regulation of gene expression. Specifically, nobotanin B was observed to suppress mouse mammary tumor virus (MMTV) mRNA synthesis, suggesting its potential role in gene expression regulation (Tsai, Aoki, Maruta, Abe, Sakagami, Hatano, Okuda, & Tanuma, 1992).

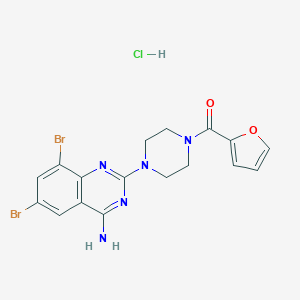

Chemical Structure and Properties

The chemical structure and properties of this compound have been a subject of research as well. Yoshida et al. (1992) detailed the isolation of this compound from Heterocentron roseum, describing it as a novel dimer possessing a depsidone-forming valoneoyl group. This work provides essential insights into the chemical characteristics of this compound, which are crucial for understanding its potential applications (Yoshida, Haba, Nakata, Okano, Shingu, & Okuda, 1992).

properties

CAS RN |

113900-94-0 |

|---|---|

Molecular Formula |

C89H58O56 |

Molecular Weight |

2023.4 g/mol |

IUPAC Name |

[4,5,6,21,22,23,26,27,31,32,33,39,40,43,44,45,59,60,61,64,65-henicosahydroxy-9,18,36,48,56,68,73,78-octaoxo-14,53-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,13,17,29,37,49,52,55,69,72,79-dodecaoxatetradecacyclo[48.15.5.538,51.415,28.03,8.011,16.019,24.030,35.042,47.054,70.057,62.063,67.025,77.041,74]nonaheptaconta-1(65),3,5,7,19,21,23,25,27,30,32,34,38,40,42,44,46,57,59,61,63,66,74,76-tetracosaen-12-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C89H58O56/c90-28-1-17(2-29(91)50(28)101)77(120)131-15-42-72-74-76(89(136-42)145-79(122)19-5-32(94)52(103)33(95)6-19)143-85(128)25-14-40(59(110)66(117)49(25)45-21(82(125)140-74)8-35(97)54(105)62(45)113)133-69-26(10-37(99)56(107)67(69)118)86(129)135-41-12-23-47(64(115)60(41)111)44-20(7-34(96)53(104)61(44)112)81(124)138-71-43(16-132-80(23)123)137-88(144-78(121)18-3-30(92)51(102)31(93)4-18)75-73(71)141-84(127)24-13-39(134-70-27(87(130)139-72)11-38(100)57(108)68(70)119)58(109)65(116)48(24)46-22(83(126)142-75)9-36(98)55(106)63(46)114/h1-14,42-43,71-76,88-119H,15-16H2 |

InChI Key |

BGNYNPMCOYJEDR-UHFFFAOYSA-N |

SMILES |

C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

synonyms |

nobotanin I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)

![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)